1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c1-10-2-3(8-9-10)4(5,6)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHLBJSZSGEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition with In Situ Azide Formation
The Huisgen cycloaddition remains the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole, methyl azide (generated in situ from methyl iodide and sodium azide) reacts with a trifluoromethyl-substituted alkyne under copper catalysis. A representative protocol involves:
- Dissolving 3,3,3-trifluoropropyne (TFP) in dimethyl sulfoxide (DMSO) with methyl iodide (1 equiv), followed by sequential addition of sodium ascorbate (0.12 equiv), copper(II) sulfate pentahydrate (0.013 equiv), and 2,6-lutidine (1 equiv).
- Stirring the mixture at room temperature for 24 hours to achieve cycloaddition, yielding the product in 80% yield after filtration and washing.
Regioselectivity arises from the copper(I) catalyst, which directs the alkyne to react at the terminal carbon, ensuring the trifluoromethyl group occupies position 4.
Regioselective Synthesis Using Trifluoropropylene Derivatives
Recent advances utilize 2-bromo-3,3,3-trifluoropropene (BTP) as a stable precursor for TFP. In the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), BTP undergoes dehydrohalogenation to generate TFP in situ. Subsequent CuI/1,10-phenanthroline (Phen)-catalyzed cycloaddition with methyl azide produces the target compound in >85% yield. This method avoids handling gaseous alkynes and enhances reproducibility.
Reaction Conditions:
Catalyst Systems and Optimization
Catalyst choice critically influences reaction efficiency. Comparative studies reveal:
- CuSO₄/sodium ascorbate : Affordable but requires longer reaction times (24 hours).
- CuI/Phen : Superior catalytic activity, reducing reaction times to 6–8 hours with higher yields.
- Heterogeneous copper catalysts : Recyclable alternatives under investigation, though yields remain suboptimal (60–70%).
Nucleophilic Methylation Strategies
Direct Methylation of 4-(Trifluoromethyl)-1H-1,2,3-triazole
Methylation of preformed 4-(trifluoromethyl)-1H-1,2,3-triazole presents challenges due to competing N1 and N2 alkylation. A patent-derived method employs:
- Reacting the triazole with chloromethane (1.5 equiv) in ethanol using potassium hydroxide (1.4 equiv) as a base.
- Heating under reflux for 12 hours to achieve N1-methylation selectively (65% yield).
Limitations:
Protection-Deprotection Techniques for Regiocontrol
To circumvent selectivity issues, temporary protection of the triazole ring is employed:
- Lithium diisopropylamide (LDA)-mediated protection :
- Methylation and deprotection :
Alternative Synthetic Routes
Cycloaddition with Preformed Methyl Azides
Preformed methyl azide (CH₃N₃) streamlines the CuAAC process:
- Combining TFP (1 equiv) with methyl azide (1.1 equiv) in acetonitrile using CuI (5 mol%).
- Stirring at 50°C for 4 hours achieves 89% yield with >99:1 regioselectivity.
Advantages:
Use of Lithium Bases in Directed Synthesis
Lithium hexamethyldisilazide (LiHMDS) enables deprotonation-guided methylation:
- Deprotonating 4-(trifluoromethyl)-1H-1,2,3-triazole with LiHMDS (−78°C) forms a stabilized anion at N1.
- Adding methyl iodide (1.1 equiv) selectively methylates N1 (70% yield).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CuAAC (CuI/Phen) | CuI/Phen | 92 | 6 |
| Direct Methylation | KOH/CH₃Cl | 65 | 12 |
| Protection-Deprotection | LDA/TMSCl | 78 | 18 |
| Preformed Azide | CuI | 89 | 4 |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 4-position where the trifluoromethyl group is located.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Copper (Cu(I)) and other transition metal catalysts are frequently employed in cycloaddition and substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethyl group into triazole derivatives enhances their pharmacological profiles. Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of biological activities including:
- Anticancer Activity : Triazole derivatives have been identified as selective inhibitors of c-Met kinases, which are implicated in various cancers. For instance, PF-04217903 is a notable example demonstrating potent inhibition (IC50 = 0.005 µM) and has been selected for preclinical trials aimed at cancer treatment .
- Antimicrobial Properties : Triazole derivatives have shown promising activity against various pathogens. A study highlighted the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives that exhibited significant antimicrobial activity against bacteria and fungi .
- Antiviral Efficacy : The triazole scaffold has been explored for its antiviral potential, particularly against viruses like SARS-CoV-2. The structural modifications involving trifluoromethyl groups have been shown to improve binding affinity to viral targets .
Case Study: Anticancer Activity
A comprehensive study on the synthesis of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole derivatives revealed their efficacy as c-Met inhibitors. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl substitution significantly enhances biological activity compared to non-fluorinated analogs.
Agrochemicals
The unique properties of triazoles make them valuable in agricultural applications as fungicides and herbicides. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability in plants.
- Fungicidal Activity : Triazole compounds have been utilized to develop effective fungicides that combat fungal diseases in crops. Their mechanism often involves inhibiting ergosterol biosynthesis in fungal cell membranes.
Data Table: Fungicidal Activity of Triazole Derivatives
| Compound Name | Target Fungus | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 10 | |
| Compound B | Botrytis cinerea | 15 | |
| Compound C | Aspergillus niger | 20 |
Material Science
In addition to biological applications, triazoles are being explored for their utility in material science due to their stability and ability to form coordination complexes.
- Polymer Chemistry : Triazole-containing polymers are being synthesized for use in coatings and adhesives due to their enhanced mechanical properties and resistance to environmental degradation.
Case Study: Synthesis of Triazole Polymers
Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical strength. These materials are suitable for high-performance applications such as aerospace components.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The trifluoromethyl group introduces steric and electronic challenges. For instance, Sonogashira cross-coupling reactions with CF₃-substituted pyrazoles require precise Pd(OAc)₂ and ligand ratios (1.5 mol% Pd, 3 mol% ligand) to achieve moderate yields (e.g., 39% for compound 6g) . In contrast, CuAAC methods for 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole and analogs often achieve >90% yields under optimized conditions (e.g., 96% with excess alkyne) .
Electronic Effects: The electron-withdrawing -CF₃ group reduces electron density at the triazole ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like 1-benzyl-4-phenyl-1H-1,2,3-triazole . This electronic modulation also improves binding affinity in biological targets. For example, 5-(4-CF₃-phenyl)-1-(3,4,5-trimethoxyphenyl)-triazole (3e) exhibits anti-tumor activity linked to its enhanced interaction with tubulin .
Biological Activity: Compounds like 1-(2-trifluoromethylbenzyl)-4-phenyl-triazole (4) show carbonic anhydrase-II inhibitory activity, a property absent in non-CF₃ analogs . 1-Tetrafluoroethyl derivatives (e.g., 2b) demonstrate superior corrosion inhibition (89.3% efficiency in HCl) compared to non-fluorinated benzyl-triazole-methanol derivatives (52% efficiency) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using ChemDraw software.
Key Observations:
- The -CF₃ group increases LogP values (e.g., 3.5 for 2b vs. 1.8 for non-fluorinated analogs), enhancing membrane permeability .
- Thermal stability is superior in trifluoromethylated triazoles (TGA onset >200°C), critical for high-temperature industrial applications .
Biological Activity
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a target for further research and development.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit potent antimicrobial properties. Studies have shown that compounds with the trifluoromethyl group demonstrate enhanced activity against a range of pathogens.
- Mechanism : The mechanism of action often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.
- Case Study : A study found that triazole derivatives showed significant activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
- Key Findings :
- In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer).
- A notable case involved a series of triazole derivatives where one compound showed IC50 values as low as 0.1 µM against A549 cells, indicating strong antiproliferative activity .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles have also been investigated. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines.
- Research Insights : Triazoles can modulate pathways involved in inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and overall potency.
| Compound | Activity Type | IC50/ MIC (µM) | Notes |
|---|---|---|---|
| 1-Methyl-4-(CF3)-Triazole | Antimicrobial | 0.5 - 8 | Effective against Candida species |
| 1-Methyl-4-(CF3)-Triazole | Anticancer | 0.1 | Strong activity against A549 cells |
| Various Triazoles | Anti-inflammatory | N/A | Inhibition of COX enzymes |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The synthesis typically employs "click chemistry" using Cu(I) catalysts (e.g., CuI) in solvents like THF or MeCN under mild conditions (50–80°C). For example, regioselective 1,4-disubstituted triazoles are formed with high yields (85–94%) by reacting terminal alkynes with azides in the presence of CuI and Hünig’s base . Purification via column chromatography (e.g., 10% EtOAc/hexane) and characterization by H/F NMR and HRMS ensure structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing trifluoromethyl-substituted triazoles?
Key methods include:
Q. How can E/Z isomerism in triazole derivatives be resolved during synthesis?
E/Z ratios are controlled via steric and electronic effects of reactants. For example, fluorinated aldehydes yield specific stereoisomers (64:36 E/Z ratio), separable by chromatography. NMR coupling constants () distinguish isomers, while dynamic HPLC or chiral columns may enhance resolution .
Advanced Research Questions
Q. What computational approaches predict solvent effects on the nonlinear optical (NLO) properties of trifluoromethyl-triazoles?
Polarizable Continuum Model (PCM)-DFT at the CAM-B3LYP/6-311+G(d) level evaluates solvent polarity impacts on hyperpolarizability (, ). Studies show trifluoromethyl groups enhance NLO responses by increasing charge transfer and dipole moments, particularly in polar solvents .
Q. How does regioselectivity in triazole synthesis impact biological activity?
Regioselective CuAAC ensures 1,4-substitution, critical for bioactivity. For instance, 1-(4-fluorophenyl)-1H-triazoles exhibit antimicrobial properties due to optimized lipophilicity and hydrogen bonding with target enzymes. SAR studies correlate substituent position (e.g., 4-CF) with enhanced binding to microbial proteins .
Q. What strategies improve crystallographic refinement of triazole derivatives with heavy atoms (e.g., fluorine)?
SHELXL integrates twin refinement and anisotropic displacement parameters for high-resolution data. Fluorine atoms require careful modeling due to strong electron density. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., F⋯H contacts) .
Q. How do trifluoromethyl groups influence metabolic stability in drug design?
The CF group enhances metabolic resistance by reducing oxidative degradation. In PXR receptor modulators, 1,2,3-triazole-CF hybrids show prolonged half-lives due to decreased CYP450 metabolism, validated via HPLC and in vitro microsomal assays .
Methodological Considerations
Q. What are the challenges in scaling up triazole synthesis while maintaining regioselectivity?
Large-scale reactions require optimized catalyst loading (e.g., 5 mol% CuSO/ascorbate) and solvent systems (e.g., HO/THF biphasic) to prevent side reactions. Continuous flow reactors improve yield (up to 94%) and reduce purification steps .
Q. How do solvent polarity and proticity affect triazole reaction kinetics?
Polar aprotic solvents (e.g., DMF) accelerate azide-alkyne cycloaddition by stabilizing dipolar intermediates. Protic solvents (e.g., MeOH) may deactivate Cu(I) catalysts, necessitating base additives (e.g., DBU) .
Q. Which crystallographic software tools are recommended for triazole structure validation?
SHELX suite (SHELXL, SHELXS) is industry-standard for small-molecule refinement. Twin refinement and SQUEEZE (for disordered solvents) address challenges in high-symmetry space groups .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities of similar triazole derivatives?
Variability arises from assay conditions (e.g., bacterial strain, concentration). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC). Cross-reference with crystallographic data to confirm active conformations .
Q. Why do computational predictions of triazole reactivity sometimes conflict with experimental results?
Solvent effects and transition-state stabilization are often underestimated in gas-phase DFT. Include explicit solvent molecules or use MD simulations for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
